4-(2-Bromophenyl)pyrimidin-2-amine 4-(2-Bromophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 99073-95-7
VCID: VC3276254
InChI: InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
SMILES: C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br
Molecular Formula: C10H8BrN3
Molecular Weight: 250.09 g/mol

4-(2-Bromophenyl)pyrimidin-2-amine

CAS No.: 99073-95-7

Cat. No.: VC3276254

Molecular Formula: C10H8BrN3

Molecular Weight: 250.09 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Bromophenyl)pyrimidin-2-amine - 99073-95-7

Specification

CAS No. 99073-95-7
Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
IUPAC Name 4-(2-bromophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
Standard InChI Key ZCMWKKYYDONJDU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br

Introduction

Chemical Structure and Properties

4-(2-Bromophenyl)pyrimidin-2-amine consists of a pyrimidine core with two key substituents: a 2-bromophenyl group at position 4 and an amino group at position 2. The molecular formula is C10H8BrN3, with a calculated molecular weight of 250.09 g/mol . The compound is characterized by its unique structural features that contribute to its chemical behavior and potential biological activities.

Structural Characteristics

The compound's molecular structure features a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3. The 2-bromophenyl group, connected to position 4 of the pyrimidine ring, introduces steric bulk and potential halogen bonding capabilities. The amino group at position 2 provides hydrogen bond donor properties that can be significant for interactions with biological targets .

Physical and Chemical Properties

The key physicochemical properties of 4-(2-Bromophenyl)pyrimidin-2-amine are summarized in Table 1, providing essential information for researchers working with this compound.

Table 1: Physicochemical Properties of 4-(2-Bromophenyl)pyrimidin-2-amine

PropertyValue
Chemical Name4-(2-Bromophenyl)pyrimidin-2-amine
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
CAS Number99073-95-7
IUPAC Name4-(2-bromophenyl)pyrimidin-2-amine
InChIInChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14)
InChIKeyZCMWKKYYDONJDU-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br
Commercial PurityNLT 97%

The compound is identified by several standardized identifiers, including its CAS number (99073-95-7), InChIKey (ZCMWKKYYDONJDU-UHFFFAOYSA-N), and SMILES notation (C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br) . These identifiers facilitate database searches and ensure precise compound identification across different chemical information systems.

Synthesis Methods

Chalcone-Based Synthesis

One common approach for synthesizing substituted pyrimidin-2-amines involves the reaction of chalcones (α,β-unsaturated ketones) with guanidine. This method has been reported for similar compounds such as 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines . Adapting this approach, 4-(2-Bromophenyl)pyrimidin-2-amine could potentially be synthesized by reacting an appropriate chalcone intermediate with guanidine nitrate under basic conditions.

The general reaction scheme would involve:

  • Preparation of the appropriate chalcone intermediate

  • Reaction with guanidine nitrate in the presence of a base (such as lithium hydroxide)

  • Cyclization to form the pyrimidine ring

  • Purification of the final product

Alternative Synthetic Routes

Alternative synthetic strategies might include:

  • Direct coupling of 2-aminopyrimidine derivatives with 2-bromophenyl boronic acids via Suzuki-Miyaura cross-coupling

  • Construction of the pyrimidine ring through condensation reactions involving 2-bromobenzaldehyde derivatives

  • Modification of existing pyrimidine scaffolds through selective functionalization

Characterization Methods

Comprehensive characterization of 4-(2-Bromophenyl)pyrimidin-2-amine typically employs multiple analytical techniques to confirm its identity, purity, and structural features.

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands, including:

  • N-H stretching vibrations of the amino group (typically around 3300-3500 cm-1)

  • C=N stretching vibrations of the pyrimidine ring

  • C-Br stretching vibrations

  • Aromatic C-H and C=C stretching vibrations

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 250.09 g/mol and provide fragmentation patterns characteristic of this compound. The molecular ion peak [M]+ and isotope pattern would be particularly informative due to the presence of bromine, which has characteristic isotopic distribution (79Br and 81Br).

X-ray Crystallography

X-ray crystallographic analysis, if available, would provide definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and crystal packing arrangements.

Related Compounds and Derivatives

4-(2-Bromophenyl)pyrimidin-2-amine belongs to a broader family of substituted pyrimidines, many of which have been investigated for various applications.

Pyrimidin-2-amine Derivatives

Similar compounds include other 4-arylpyrimidin-2-amines with different substituents on the aryl group. For example, search result mentions 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, which share the pyrimidin-2-amine core but with different substitution patterns .

Pharmaceutical Relevance

Some substituted pyrimidines serve as core structures in pharmaceutical compounds. For instance, certain 2,4-disubstituted pyrimidine derivatives have been studied as:

  • Cholinesterase inhibitors

  • Amyloid-β aggregation inhibitors, relevant to Alzheimer's disease research

  • Vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors with potential antiangiogenic and antitumor properties

The structural similarity between 4-(2-Bromophenyl)pyrimidin-2-amine and these bioactive compounds suggests potential pharmaceutical applications that warrant further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator